molecular formula C12H7FN2OS B1449493 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 215928-68-0

6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B1449493
CAS No.: 215928-68-0
M. Wt: 246.26 g/mol
InChI Key: AUDPELUZZOKGLM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.72 (s, 1H, H-2): Deshielded due to conjugation with the carbonyl.
    • δ 7.85–7.45 (m, 4H, Ar-H): Fluorophenyl aromatic protons (J~8.6 Hz for para-F coupling).
    • δ 6.95 (d, 1H, H-5): Thiophene proton, coupled with H-7 (J = 5.2 Hz).
  • ¹³C NMR (101 MHz, DMSO-d₆) :

    • δ 169.8 (C=O): Lactam carbonyl.
    • δ 162.3 (C-F, J = 245 Hz).
    • δ 135.2–115.4 (aromatic carbons).

Table 2: Complete NMR assignments

Position ¹H δ (ppm) Multiplicity ¹³C δ (ppm)
C-2 - - 155.6
C-4 - - 169.8
C-6 - - 139.2
C-7 6.95 d 112.4
C-4' (F) - - 162.3

Infrared (IR) Spectroscopy

  • ν (cm⁻¹) :
    • 1685 (C=O stretch, strong).
    • 1602 (C=N pyrimidine).
    • 1220 (C-F stretch).

Mass Spectrometry (MS)

  • EI-MS (m/z) :
    • 246 [M⁺], 218 [M⁺ – CO], 177 [M⁺ – C₆H₄F].
    • Base peak at m/z 123 corresponds to the fluorophenyl fragment.

Properties

IUPAC Name

6-(4-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2OS/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDPELUZZOKGLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215928-68-0
Record name 6-(4-fluorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Preparation Methods

Cyclocondensation of Aminothiophene Carboxylates with Formamide

Summary Table of Preparation Methods

Method Number Starting Materials Key Reagents/Conditions Yield Range (%) Notes
1 Ethyl 2-aminothiophene-3-carboxylates Formamide, 180 °C; POCl3 chlorination; amine substitution 40–80 Classical cyclocondensation and functionalization
2 2H-Thieno[2,3-d]oxazine-2,4-dione + aromatic aldehyde + amine Ethanol, reflux; KOH base 46–86 One-pot, two-step, three-component synthesis
3 Piperidin-4-one, halomethylpyridines, ethyl cyanoacetate, sulfur DMF, K2CO3; reflux in EtOH; Gewald reaction Moderate Multi-step synthesis for tetrahydropyridothienopyrimidines
4 Thieno[3,2-d]pyrimidin-4(3H)-one POCl3 chlorination; nucleophilic substitution in DMF, microwave 35–45 Halogenation and substitution for C4 modification

Detailed Research Findings and Notes

  • The one-pot, two-step, three-component method (Method 2) is especially notable for its operational simplicity and broad substrate tolerance, making it suitable for synthesizing 6-(4-fluorophenyl) derivatives with good yields and scalability.

  • The classical cyclocondensation (Method 1) remains a reliable approach, particularly when starting from substituted aminothiophenes, allowing precise control over substitution patterns at the 6-position.

  • Halogenation and subsequent nucleophilic substitution (Method 4) provide a versatile route to diversify the C4 position, which can be crucial for tuning biological activity in medicinal chemistry applications.

  • Multi-step syntheses involving Gewald reactions (Method 3) offer access to complex fused ring systems related to thieno[3,2-d]pyrimidin-4(3H)-ones, although with more elaborate procedures.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thienopyrimidine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thienopyrimidine derivatives, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thieno[3,2-d]pyrimidin derivatives, including 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one. Research indicates that these compounds can inhibit the activity of cytochrome bd oxidase in Mycobacterium tuberculosis, a critical enzyme for bacterial respiration and energy metabolism. This inhibition presents a promising approach for developing new anti-tuberculosis agents .

Structure-Activity Relationship Studies

A detailed structure-activity relationship (SAR) analysis has been conducted on various thieno[3,2-d]pyrimidin derivatives. The findings suggest that modifications to the fluorophenyl group can significantly affect the potency against different strains of Mycobacterium tuberculosis. For instance, certain derivatives demonstrated IC50 values ranging from 6 to 54 μM against clinical isolates, indicating their potential as effective therapeutic agents in tuberculosis treatment .

Cancer Research

Thieno[3,2-d]pyrimidin compounds have also been investigated for their anticancer properties. Their ability to modulate signaling pathways involved in cell proliferation and apoptosis makes them attractive candidates for further exploration in oncology. The specific mechanisms through which these compounds exert their effects are still under investigation but may involve the inhibition of kinases or other regulatory proteins implicated in cancer progression.

Neuropharmacology

Emerging research indicates potential applications of thieno[3,2-d]pyrimidin derivatives in neuropharmacology. Their ability to cross the blood-brain barrier suggests they could be developed into treatments for neurological disorders. Preliminary studies are exploring their effects on neurotransmitter systems and neuroprotective properties.

Case Studies and Research Findings

  • Inhibition of Mycobacterial Cytochrome bd : A study demonstrated that various thieno[3,2-d]pyrimidin derivatives inhibited cytochrome bd oxidase with varying degrees of potency across different Mycobacterium strains. The most active compound exhibited an IC50 value as low as 6 μM against resistant strains, showcasing its potential as a lead compound for drug development against tuberculosis .
  • Anticancer Activity : In vitro studies have shown that certain thieno[3,2-d]pyrimidin derivatives induce apoptosis in cancer cell lines by activating caspase pathways. These findings suggest that further development could lead to novel anticancer therapies targeting specific tumor types.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cellular signaling pathways that are critical for cancer cell proliferation and survival . The fluorophenyl group enhances the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one are influenced by substituents at the 6-position. Below is a detailed comparison with structurally analogous compounds:

Substituent Effects on Anticancer Activity

Compound 6-Substituent Key Biological Activity IC₅₀ (μM) Reference
10c 4-Fluorophenyl Dual EGFR/microtubule inhibition 0.12–0.25
10a Phenyl Moderate EGFR inhibition 1.8
10d 4-Chlorophenyl Anticancer (B16 melanoma cells) 0.45
10f 4-Iodophenyl Kinase inhibition (TAK-931 analog) N/A
6b , 6c , 6d Complex pyrazole Antifungal, antitumor 0.3–5.2
  • Key Observations: The 4-fluorophenyl derivative (10c) exhibits superior EGFR inhibitory activity compared to the unfluorinated 10a, likely due to enhanced electron-withdrawing effects and improved target binding . 4-Chlorophenyl analogs (10d) show potent activity against melanoma cells (IC₅₀ = 0.45 μM), suggesting halogen size and electronegativity influence cytotoxicity . Pyrazole-fused derivatives (6b–6d) demonstrate broader antifungal activity, highlighting the role of heterocyclic extensions in diversifying biological effects .

Antibacterial and Antifungal Activity

Compound Substituent Target Pathogen Inhibition (%) Reference
10c 4-Fluorophenyl Fusarium oxysporum 90
Non-fluorinated analogs Alkyl/aryl Fusarium oxysporum 60–75
3a , 3b Methoxy/hydroxy Candida albicans 85–92
  • Key Observations :
    • Fluorination at the 4-position significantly enhances antifungal activity, with 10c achieving 90% inhibition against Fusarium oxysporum .
    • Methoxy (3a ) and hydroxy (3b ) substituents improve antifungal potency, likely due to increased hydrogen-bonding interactions with microbial enzymes .

Physicochemical and Pharmacokinetic Properties

Compound Melting Point (°C) Molecular Weight (g/mol) LogP Solubility
10c >300 247.3 2.8 Low (DMSO)
10a 294 229.3 2.5 Moderate
10d >300 263.7 3.1 Low
TAK-931 N/A 412.5 3.5 Low
  • Key Observations :
    • Halogenated derivatives (10c , 10d ) exhibit higher LogP values, correlating with increased membrane permeability but reduced aqueous solubility .
    • The cell division cycle 7 (CDC7) inhibitor TAK-931 , a structurally complex analog, demonstrates how extended substituents (e.g., pyrazole) improve target selectivity despite poor solubility .

Biological Activity

6-(4-Fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12H7FN2OS
  • Molecular Weight : 246.26 g/mol
  • SMILES Notation : O=C(NC1=C(SC2=C1C(=N)N=C2)C(F)=C)C

Biological Activity Overview

This compound exhibits a range of biological activities primarily through its interaction with specific enzymes and cellular pathways.

1. Enzyme Inhibition

The compound has shown significant inhibitory activity against various kinases, particularly the PIM kinases, which are implicated in cancer progression. The inhibition of PIM kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.

  • PIM Kinase Inhibition : Studies indicate that derivatives of thieno[3,2-d]pyrimidinones exhibit IC50 values in the low micromolar range, suggesting potent inhibitory effects. For instance, one study reported an IC50 of 1.18 μM for a related compound against PIM-1 kinase .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines.

  • Cell Lines Tested : MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer).
  • Results : Compounds related to this scaffold demonstrated cytotoxic effects with varying degrees of potency across different cell lines. For example, a derivative showed a cytotoxic effect with an IC50 value of approximately 4.62 μM against MCF7 cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by structural modifications:

Modification Effect on Activity
Fluorine SubstitutionEnhances binding affinity to target enzymes
Thienopyrimidine CoreEssential for maintaining biological activity
Alkyl Chain LengthModulates lipophilicity and cellular uptake

Case Studies

Several studies have focused on the synthesis and evaluation of thieno[3,2-d]pyrimidinones:

Case Study 1: Synthesis and Evaluation

A study synthesized various thieno[3,2-d]pyrimidinones and evaluated their inhibitory effects on PIM kinases. The most active compounds were found to possess a fluorophenyl group that significantly enhanced their potency .

Case Study 2: Anticancer Efficacy

Another research effort demonstrated that specific derivatives showed promising results in inhibiting tumor growth in xenograft models. The compound's mechanism was linked to the induction of apoptosis through the activation of caspases .

Q & A

Q. What are the common synthetic routes for preparing 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one?

The compound is typically synthesized via cyclocondensation reactions. For example, General Procedure A involves reacting substituted phenyl precursors with thiourea or formamide derivatives under reflux conditions. In one protocol, the intermediate thieno[3,2-d]pyrimidin-4(3H)-one core is functionalized at the 6-position using a 4-fluorophenyl group via nucleophilic aromatic substitution or Suzuki coupling. Yields range from 71% to 95%, with melting points exceeding 300°C, indicating high thermal stability . Chlorination of the 4-position (e.g., using POCl₃ or oxalyl chloride/DMF) is a critical step for further derivatization .

Q. How is the compound characterized spectroscopically?

Key characterization includes:

  • ¹H NMR : Peaks at δ 7.34 (d, J = 8.8 Hz, 2H, aromatic), 7.83 (s, 1H, thiophene), 7.93 (m, 2H, aromatic), and 12.6 (bs, 1H, NH) in DMSO-d₆ .
  • Mass Spectrometry (ESI) : [M+1]⁺ peak at m/z 247.3 .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and NH vibrations .

Q. What in vitro biological assays are used for initial screening?

The compound is evaluated for kinase inhibition (e.g., EGFR, VEGFR-2) using fluorescence-based assays with IC₅₀ values reported in micromolar ranges . Anticancer activity is tested against Plasmodium falciparum or human cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with comparisons to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can structural modifications optimize dual EGFR/microtubule inhibitory activity?

Comparative studies of analogs (e.g., 10a–10f in ) reveal that electron-withdrawing substituents (e.g., 4-F, 4-Cl) enhance kinase inhibition, while bulkier groups (e.g., 4-I) improve microtubule disruption. Introducing a 2-aminomethyl moiety (as in ) increases solubility and target affinity. Rational design using docking studies (e.g., PDB: 1M17 for EGFR) guides modifications at the 2- and 6-positions .

Q. How can solubility challenges be addressed for in vivo studies?

The compound’s poor aqueous solubility (mp >300°C) limits bioavailability. Strategies include:

  • PEGylation : Attaching polyethylene glycol chains to the NH group.
  • Salt formation : Using HCl or sodium salts of sulfonated derivatives.
  • Co-crystallization : With cyclodextrins or hydrophilic co-formers .

Q. How to resolve contradictory data on antiplasmodial vs. anticancer potency?

Discrepancies arise from assay conditions (e.g., parasite strain variability, cell line specificity). For example, antiplasmodial activity (IC₅₀ <1 µM in ) may not correlate with cytotoxicity in cancer models. Cross-validation using standardized protocols (e.g., WHO guidelines for malaria assays) and structural alignment with known inhibitors (e.g., simurosertib in ) clarifies target selectivity .

Q. What computational methods support SAR studies?

  • Molecular docking : Predicts binding modes to EGFR (PDB: 4HJO) or tubulin (PDB: 1SA0).
  • QSAR models : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data .
  • ADMET prediction : Tools like SwissADME assess logP, bioavailability, and CYP450 interactions .

Q. What are the key challenges in scaling up synthesis?

  • Toxic reagents : Replacing POCl₃ with oxalyl chloride reduces hazardous waste .
  • Purification : High-melting-point solids require column chromatography or recrystallization in DMF/EtOH .
  • Yield optimization : Microwave-assisted reactions (e.g., 95°C for 20 min in ) improve efficiency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
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6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.